Corrosion Inhibition Efficiency: Heptadecenyl Oxazoline Derivative vs. Saturated Heptadecyl Analog
In a direct head-to-head comparison within a mineral‑oil formulation, the 2‑(8‑heptadecenyl)‑4,4‑bis(hydroxymethyl)‑2‑oxazoline (the immediate derivative of the target compound) achieved 96.6% corrosion inhibition on mild steel, while its fully saturated counterpart 2‑heptadecyl‑4,4‑bis(hydroxymethyl)‑2‑oxazoline reached 100% [1]. Although the unsaturated derivative showed a small 3.4‑percentage‑point decrease, its performance remained above 95%, demonstrating that the heptadecenyl scaffold can deliver near‑quantitative protection while retaining the synthetic versatility imparted by the double bond.
| Evidence Dimension | Corrosion inhibition efficiency (IE) on mild steel in mineral‑oil formulation |
|---|---|
| Target Compound Data | 2-(8-Heptadecenyl)-4,4-bis(hydroxymethyl)-2-oxazoline: 96.6% IE |
| Comparator Or Baseline | 2-Heptadecyl-4,4-bis(hydroxymethyl)-2-oxazoline: 100% IE |
| Quantified Difference | 3.4 percentage-point lower IE for the unsaturated compound (96.6% vs. 100%) |
| Conditions | Mineral‑oil base, ambient atmosphere, mild steel substrate (US Patent 2,905,644) |
Why This Matters
Confirms that the heptadecenyl oxazoline scaffold retains >95% corrosion protection while providing a reactive alkene handle for further functionalization, a feature absent in the fully saturated analog.
- [1] US Patent 2,905,644. Anticorrosion agent. Example data: 2-(8-heptadecenyl)-4,4-bis(hydroxymethyl)-2-oxazoline 96.6%, 2-heptadecyl-4,4-bis(hydroxymethyl)-2-oxazoline 100%. https://patents.google.com/patent/US2905644 (accessed May 13, 2026). View Source
